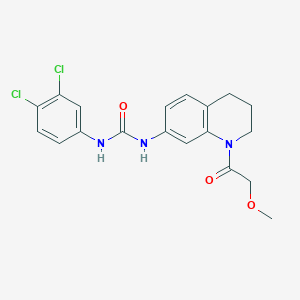

![molecular formula C19H18Br2N2OS B2515489 3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475094-83-8](/img/structure/B2515489.png)

3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing both imidazole and thiazole rings. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of substituted phenyl groups with a suitable precursor containing the imidazo[2,1-b]thiazole scaffold. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving the use of substituted phenyl groups and the formation of the imidazo[2,1-b]thiazole core.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be elucidated using various spectroscopic techniques such as IR, Mass, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was determined using single-crystal X-ray diffraction . The molecular structure is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including rearrangements and interactions with other chemical entities. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles . The reactivity of these compounds can be influenced by the substituents on the phenyl rings, which can direct the course of the reaction and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur in the heterocyclic rings can affect the compound's polarity, solubility, and reactivity. The electronic properties, such as stability and charge transfer within the compound, can be explained by frontier molecular orbital calculations, and molecular electrostatic surface analysis can reveal the distribution of positive and negative potential across the molecule . These properties are crucial for understanding the interaction of the compound with biological targets and its potential pharmacological activity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research efforts have focused on the synthesis and structural characterization of compounds within the imidazo[2,1-b][1,3]thiazole family, which includes derivatives similar to the compound . For instance, the synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives has been explored through condensation reactions involving thiadiazolylamine and phenacyl bromide, showcasing the versatility of these compounds in generating a wide array of heterocyclic structures with potential biological activities (Umesha Kundapur et al., 2012). Additionally, the condensation of phenylamino-oxazine with phenacyl bromides has been studied, leading to the formation of imidazo[2,1-c]-1,4-oxazinium bromides, which further highlights the synthetic pathways to access various imidazo-thiazine derivatives with potential application in drug development (A. Demchenko et al., 2003).

Mecanismo De Acción

Target of Action

GNF-Pf-5133, also known as 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

The compound interacts with its target, pfmfr3, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the parasite, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected biochemical pathways primarily involve the mitochondrial functions of the parasite . GNF-Pf-5133, along with other compounds that have a mitochondrial mechanism of action, shows decreased sensitivity when pfmfr3 is disrupted . This suggests that the compound may interfere with the energy production processes of the parasite, which are crucial for its survival and proliferation .

Pharmacokinetics

It is known that the compound is well-tolerated and exhibits a dose-proportional pharmacokinetic profile . Following administration, the majority of the compound is recovered in urine as intact drug, indicating minimal metabolism .

Result of Action

The primary result of GNF-Pf-5133’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the disruption of the parasite’s mitochondrial functions, leading to a lack of energy production and ultimately, cell death .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN2OS.BrH/c1-23-17-9-7-16(8-10-17)22-13-18(14-3-5-15(20)6-4-14)21-11-2-12-24-19(21)22;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKQEGJKGWALU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)Br.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)